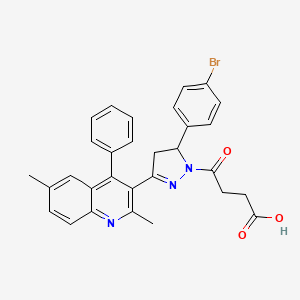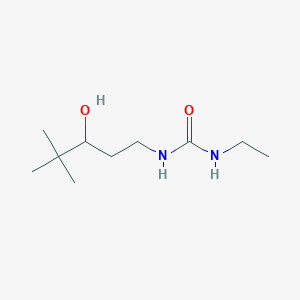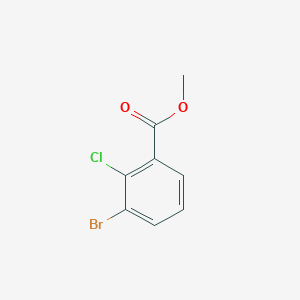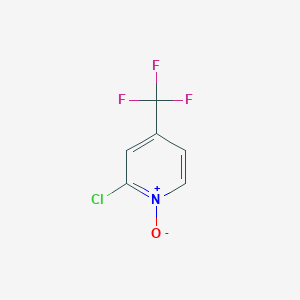![molecular formula C17H16ClN7 B2620998 1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1170934-52-7](/img/structure/B2620998.png)
1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mecanismo De Acción
Target of Action
The compound “1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” contains an imidazole ring, which is a key component in many biologically active molecules . Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, and play a role in a wide range of biological activities.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been shown to interact with various pathways, depending on their specific targets .
Análisis Bioquímico
Biochemical Properties
1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit specific kinases, such as spleen tyrosine kinase (Syk), which is involved in signal transduction pathways . The interaction with Syk leads to the inhibition of downstream signaling processes, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound effectively reduces the phosphorylation of downstream PLCγ2 levels in Romos cells, which is indicative of its impact on cell signaling . Additionally, it exhibits antiproliferative activity in multiple hematological tumor cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of Syk, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signal transduction pathways mediated by Syk, leading to altered cellular responses. Furthermore, the compound’s structure allows it to interact with other proteins and enzymes, potentially influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low dosages, the compound has shown impressive efficacy in reducing tumor growth in mouse xenograft models without causing significant toxicity . At higher dosages, there may be potential adverse effects, and the compound’s safety profile needs to be thoroughly evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which influence its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can influence its activity and function, affecting its overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-chlorophenyl and 1H-imidazol-1-ylpropyl groups. Common reagents used in these reactions include chlorinating agents, imidazole, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 6,6-Dimethyl-2-propyl-3-[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one
Uniqueness
1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl and imidazolylpropyl group sets it apart from other similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7/c18-14-4-1-2-5-15(14)25-17-13(10-23-25)16(21-11-22-17)20-6-3-8-24-9-7-19-12-24/h1-2,4-5,7,9-12H,3,6,8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJFNVSNCVTXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCCN4C=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


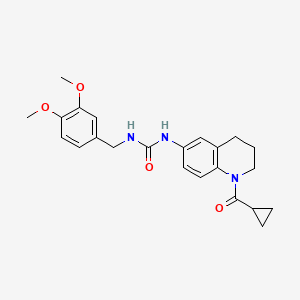

![{4-[(4-Bromobenzyl)amino]phenyl}acetic acid](/img/structure/B2620922.png)
![2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2620926.png)
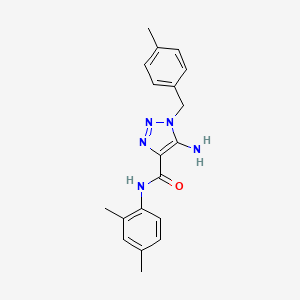
![N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2620928.png)
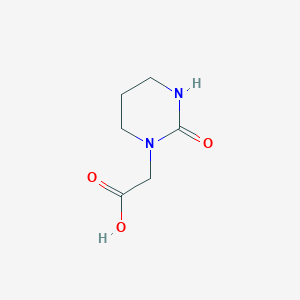
![5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2620931.png)
